2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide
Description
The compound 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide is a structurally complex molecule featuring a fused imidazo[1,2-c]quinazolinone core, a sulfanyl linker, and substituted amide moieties. Its design integrates pharmacophoric elements such as the cyclohexylcarbamoyl group (enhancing lipophilicity and target binding) and the 3-methylphenyl substituent (modulating electronic and steric properties).
Properties
IUPAC Name |
2-[[2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O3S/c1-3-24(27(36)31-20-13-9-10-18(2)16-20)38-29-33-22-15-8-7-14-21(22)26-32-23(28(37)34(26)29)17-25(35)30-19-11-5-4-6-12-19/h7-10,13-16,19,23-24H,3-6,11-12,17H2,1-2H3,(H,30,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCQDPOJVQBSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide typically involves multi-step organic reactions. One common approach is the base-catalyzed thio-lactamization of 2-(1-arylvinyl)anilines with carbon disulfide (CS2), which is a powerful methodology to synthesize quinoline-2-thiones . This method uses inexpensive and versatile starting materials, making it efficient and cost-effective.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with various enzymes and receptors, modulating their activity. The thioether linkage may also play a role in the compound’s bioactivity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
A closely related compound, N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide (), differs by replacing the 3-methylphenyl group with a 4-fluorophenylmethylcarbamoyl moiety. Key distinctions include:
The fluorinated analog may exhibit improved metabolic stability and binding affinity to hydrophobic enzyme pockets, a common strategy in medicinal chemistry .
Comparison with Amide-Based Kinase Inhibitors
describes amide derivatives such as 2-ethyl-N-(2-oxoindolin-5-yl)butanamide (61) and N-(2-oxoindolin-5-yl)cyclohexanecarboxamide (62), which share the butanamide/cyclohexanecarboxamide backbone but lack the imidazo[1,2-c]quinazolinone core. Key differences:
Substituent Effects on Pharmacological Properties
highlights analogs of 3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide with substituents like CH₃, OCH₃, and halogens. These studies demonstrate that:
- Methyl groups (e.g., 1b in ) enhance lipophilicity and membrane permeability.
- Electron-withdrawing groups (e.g., Br, Cl) improve target binding but may reduce solubility.
- Methoxy groups (e.g., 1c in ) balance solubility and potency.
The 3-methylphenyl group in the target compound likely optimizes this balance, avoiding excessive hydrophobicity while maintaining steric compatibility with enzymatic targets .
Research Findings and Data Gaps
- Synthetic Feasibility : The compound’s synthesis would require multi-step protocols akin to those in and , including amide coupling and heterocycle formation.
- Biological Data: No direct activity data are available, but structural parallels to TLK2 inhibitors () and fluorinated analogs () suggest testable hypotheses for kinase inhibition or anticancer activity.
- Physicochemical Properties : Estimated logP values (via molecular weight and substituents) suggest moderate lipophilicity (~3.5), suitable for oral bioavailability.
Biological Activity
The compound 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Imidazoquinazoline core : This heterocyclic structure is known for its diverse biological activities.
- Cyclohexylcarbamoyl moiety : This group may enhance the compound's lipophilicity and ability to penetrate biological membranes.
- Sulfanyl group : Known to participate in various biochemical reactions, potentially contributing to the compound's reactivity.
The molecular formula is with a molecular weight of approximately 398.52 g/mol.
1. α-Glucosidase Inhibition
Recent studies have indicated that compounds similar to this one exhibit significant inhibitory activity against α-glucosidase, an enzyme critical in carbohydrate metabolism. Inhibitors of this enzyme are particularly valuable in managing type 2 diabetes by regulating blood glucose levels.
In a study evaluating various imidazoquinazoline derivatives, compounds demonstrated IC₅₀ values ranging from 50.0 µM to 268.25 µM against Saccharomyces cerevisiae α-glucosidase, showcasing the potential of these derivatives in therapeutic applications for diabetes management .
2. Anticancer Activity
Imidazoquinazolines have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells and inhibit cellular proliferation. The mechanism often involves the disruption of specific signaling pathways that regulate cell growth and survival .
For instance, one study highlighted the efficacy of certain derivatives in inhibiting cancer cell lines, with particular emphasis on their ability to modulate the expression of genes related to apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely binds to the active site of α-glucosidase, preventing substrate access and subsequent enzymatic activity.
- Signal Transduction Interference : By interacting with key signaling pathways involved in cell proliferation and apoptosis, the compound may alter cellular responses to growth factors.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Pathway | IC₅₀ Values (µM) | Reference |
|---|---|---|---|
| α-Glucosidase Inhibition | Saccharomyces cerevisiae α-glucosidase | 50.0 - 268.25 | |
| Anticancer Activity | Various cancer cell lines | Varies by derivative |
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the imidazoquinazoline scaffold significantly influence biological activity. For example:
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves sequential functionalization of the imidazoquinazoline core. Critical steps include:
- Core formation : Cyclization of quinazoline precursors under basic conditions (e.g., KOH/EtOH) .
- Sulfanyl group introduction : Thiolation using reagents like Lawesson’s reagent or thiourea derivatives .
- Amide coupling : Employ carbodiimide crosslinkers (e.g., EDC/HOBt) to attach the cyclohexylcarbamoyl and 3-methylphenyl groups . Optimization requires adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (60–90°C for cyclization), and catalyst loadings. Purity is validated via HPLC and NMR .
Q. Which functional groups in this compound are most reactive, and how do they influence biological activity?
Key reactive groups:
- Imidazoquinazoline core : Participates in π-π stacking with biological targets (e.g., enzyme active sites) .
- Sulfanyl bridge : Prone to oxidation, forming disulfide bonds or sulfoxides, which may modulate bioavailability .
- Cyclohexylcarbamoyl group : Enhances lipophilicity, improving membrane permeability . Structure-activity relationship (SAR) studies suggest that modifying the sulfanyl bridge or carbamoyl substituents alters anticancer and antimicrobial potency .
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imidazoquinazoline core and amide linkages .
- Mass spectrometry (HRMS) : Validates molecular weight and detects side products (e.g., incomplete coupling) .
- X-ray crystallography : Resolves stereochemical ambiguities in the fused ring system .
- HPLC : Monitors purity (>95% required for bioassays) .
Advanced Research Questions
Q. How can computational methods streamline reaction optimization and predict biological targets?
- Reaction path screening : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., for sulfanyl group introduction) .
- Molecular docking : Predict target binding (e.g., kinase inhibition) by simulating interactions between the compound’s carbamoyl groups and ATP-binding pockets .
- Machine learning : Train models on existing SAR data to prioritize synthetic routes or analog designs .
Q. How should researchers resolve contradictions in spectral data or bioassay results?
- Spectral discrepancies : Compare experimental NMR shifts with computed spectra (e.g., using ACD/Labs or Gaussian) to identify misassigned peaks .
- Bioassay variability :
- Standardize assay protocols (e.g., cell line passage number, incubation time) .
- Validate target engagement via orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream protein modulation) .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on analogs of this compound?
- Core modifications : Synthesize derivatives with varied substituents (e.g., replacing cyclohexyl with bicyclic groups) and test against cancer cell lines (e.g., MCF-7, HepG2) .
- Bioisosteric replacement : Substitute the sulfanyl bridge with selenyl or ether groups to assess tolerance .
- Data-driven SAR : Use clustering algorithms to correlate structural features (e.g., logP, polar surface area) with activity .
Example SAR Table :
| Derivative | Modification | IC50 (μM, MCF-7) | Key Finding |
|---|---|---|---|
| Parent | None | 1.2 | Baseline |
| Analog A | S→O | 5.8 | Reduced potency |
| Analog B | Cyclohexyl→Bicyclo[2.2.1] | 0.7 | Enhanced activity |
| Data adapted from |
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Pharmacokinetics : Use murine models to measure Cmax, Tmax, and half-life via LC-MS/MS plasma analysis .
- Toxicity :
- Acute toxicity: Dose escalation in zebrafish embryos (LC50 determination) .
- Chronic effects: 28-day repeat-dose study in rats, monitoring liver/kidney biomarkers .
Methodological Considerations
Q. How can researchers design statistically robust experiments for screening analogs?
- DOE (Design of Experiments) : Apply factorial designs to test variables (e.g., solvent, catalyst) with minimal runs .
- Response surface methodology (RSM) : Optimize reaction yield by modeling interactions between temperature and reagent stoichiometry .
Q. What in silico tools are recommended for metabolic stability prediction?
- CYP450 metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., oxidation of the sulfanyl bridge) .
- Metabolite identification : Combine molecular dynamics simulations with LC-HRMS/MS fragmentation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
